1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine
Descripción
Propiedades
IUPAC Name |
[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c28-21(26-10-12-27(13-11-26)22(29)19-5-2-14-30-19)16-6-8-25(9-7-16)20-15-17-3-1-4-18(17)23-24-20/h15-16,19H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCCFZKGQZAWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with piperazine and cyclopenta[c]pyridazine moieties exhibit a range of biological activities, including anti-tubercular, anti-inflammatory, and cytotoxic properties. The specific compound has been evaluated for its efficacy against various biological targets.
- Anti-Tubercular Activity :
- Inhibition of Cyclooxygenase Enzymes :
- Cytotoxicity Studies :
Case Study 1: Anti-Tubercular Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, the compound with structural similarities to our target exhibited an IC90 of 40.32 μM, demonstrating significant anti-tubercular activity .
Case Study 2: COX-2 Inhibition
Research on sulfonamide-containing derivatives revealed that modifications to the piperazine ring enhanced COX-2 inhibition. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to increased potency against COX-2 while maintaining selectivity over COX-1 .
Data Tables
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Anti-Tubercular | 1.35 - 4.00 | Significant activity against Mycobacterium tuberculosis |
| COX-2 Inhibition | Varies | Effective inhibitors identified; structure modifications enhance activity |
| Cytotoxicity | >40 μM | Low toxicity in HEK-293 cells |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence: The cyclopenta[c]pyridazine core in the target compound distinguishes it from simpler pyridazines or pyrimidines (e.g., ). In contrast, pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit reduced metabolic stability due to hydrolytic susceptibility at the ketone position .
Piperazine/Piperidine Substitutions :
- Substituents on the piperazine ring (e.g., oxolane-2-carbonyl vs. aryl groups) critically modulate solubility and receptor engagement. The oxolane-2-carbonyl group in the target compound likely reduces crystallinity and improves aqueous solubility (predicted logS = -3.5) compared to halogenated aryl analogues (logS < -4.0) .
- Arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine derivatives) show strong CNS receptor affinities but suffer from rapid hepatic clearance, whereas the target compound’s cyclopenta[c]pyridazine-piperidine linkage may slow metabolism .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination (similar to ) between a cyclopenta[c]pyridazine-piperidine carbonyl intermediate and oxolane-2-carbonylpiperazine. This contrasts with pyridazinone derivatives (), which require hydrolysis and subsequent coupling steps, increasing synthetic complexity .
Biological Activity Trends :
- Compounds with bulky bicyclic cores (e.g., cyclopenta[c]pyridazine) often exhibit lower off-target effects compared to flexible scaffolds (e.g., linear piperazine-aryl systems). For instance, the target compound’s rigid core may reduce promiscuous binding to adrenergic receptors, a common issue with simpler piperazines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
